molecular formula C16H17N3OS B2786960 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide CAS No. 528591-05-1

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide

Cat. No.: B2786960
CAS No.: 528591-05-1
M. Wt: 299.39
InChI Key: UGIUGCAXCDRACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide is a synthetic small molecule featuring a fused imidazo[2,1-b]thiazole core substituted with a 3-methyl group at position 3 and a phenyl ring at position 4. The phenyl ring is further functionalized with a butyramide group via a para-substitution pattern. This structure combines the imidazo[2,1-b]thiazole scaffold—known for its pharmacological versatility—with a lipophilic butyramide side chain, which may enhance solubility and target binding affinity.

Properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-3-4-15(20)17-13-7-5-12(6-8-13)14-9-19-11(2)10-21-16(19)18-14/h5-10H,3-4H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIUGCAXCDRACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylimidazo[2,1-b]thiazole with a phenylbutyramide derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in a solvent such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pharmacological profile of imidazo[2,1-b]thiazole derivatives is highly sensitive to substituent variations. Below is a comparative analysis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide and its analogs:

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Biological Target Key Findings
This compound 3-Methyl (imidazo ring), 6-phenyl (butyramide) Not explicitly studied Hypothesized to modulate COX-2 or kinases due to structural similarity
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) 6-(4-Methylsulfonylphenyl) COX-2 IC₅₀ = 1.4 µM; potent COX-2 inhibition
Compound 6a (N,N-dimethyl analog) 5-(N,N-dimethylaminomethyl) COX-2 IC₅₀ = 1.2 µM; enhanced potency due to basic side chain
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives 6-Imidazo[2,1-b]thiazole fused to coumarin Parvovirus B19 (B19V) Antiviral activity in UT7/EpoS1 and EPCs; sensitive to structural changes
1H-1,2,4-triazole-imidazo[2,1-b]thiadiazoles Triazole-thiadiazole hybrid Bacterial pathogens Broad-spectrum antimicrobial activity (e.g., E. coli, P. aeruginosa)

Pharmacodynamic Comparisons

  • COX-2 Inhibition: The methylsulfonylphenyl-substituted imidazo[2,1-b]thiazole (compound 5) and its dimethylamino analog (6a) exhibit potent COX-2 inhibition (IC₅₀ ~1.2–1.4 µM) . However, the absence of a sulfonyl moiety—critical for COX-2 selectivity in celecoxib analogs—suggests divergent target interactions .
  • Antiviral Activity :
    Coumarin-imidazo[2,1-b]thiazole hybrids () inhibit B19V replication in erythroid progenitor cells. The butyramide substituent in the target compound lacks the coumarin scaffold, which is essential for antiviral activity in these derivatives. This highlights the scaffold-specific nature of bioactivity in imidazo[2,1-b]thiazoles .

  • Antimicrobial Activity: Triazole-thiadiazole hybrids () show potent antimicrobial effects, likely due to their ability to disrupt bacterial membrane integrity.

Structure-Activity Relationship (SAR) Insights

C-5 and C-6 Substituents: Substitution at C-5 (e.g., dimethylamino in 6a) enhances COX-2 inhibition by facilitating hydrophobic and ionic interactions in the enzyme’s active site . The C-6 phenyl group in the target compound may similarly anchor the molecule in binding pockets, but the butyramide’s extended chain could reduce potency compared to smaller substituents like methylsulfonyl.

Scaffold Hybridization : Hybrid scaffolds (e.g., coumarin-imidazo[2,1-b]thiazole) demonstrate that fused aromatic systems enhance antiviral activity, whereas standalone imidazo[2,1-b]thiazoles prioritize enzyme inhibition .

Biological Activity

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide is a compound belonging to the class of imidazo[2,1-b]thiazole derivatives. This class is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's structure features a butyramide group linked to a phenyl ring and a 3-methylimidazo[2,1-b]thiazole moiety, which may contribute to its biological properties.

  • Molecular Formula : C15H16N4OS
  • Molecular Weight : 296.38 g/mol
  • CAS Number : 528591-05-1

The biological activity of this compound is believed to involve interactions with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes that play roles in inflammatory pathways or cancer progression.
  • Receptor Interaction : It could interact with receptors involved in cellular signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit antimicrobial properties. Preliminary studies suggest that this compound may demonstrate:

  • Antibacterial Effects : Effective against various bacterial strains.
  • Antifungal Properties : Potential activity against fungal pathogens.

Anti-inflammatory and Anticancer Activities

The compound has been explored for:

  • Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines and mediators.
  • Anticancer Properties : Demonstrating cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and others.

Research Findings and Case Studies

StudyFindings
Study 1Investigated the synthesis and biological activity of similar imidazo[2,1-b]thiazole derivatives, noting significant anticancer activity in vitro.
Study 2Evaluated antimicrobial properties against E. coli and Staphylococcus aureus; showed promising results indicating potential as an antimicrobial agent.
Study 3Assessed anti-inflammatory mechanisms; revealed inhibition of NF-kB signaling pathway by structural analogs.

Synthetic Routes

The synthesis of this compound typically involves:

  • Cyclization of Precursors : Reaction of appropriate phenylbutyramide derivatives with 3-methylimidazo[2,1-b]thiazole.
  • Catalytic Conditions : Using solvents like dioxane under reflux conditions to enhance yield and purity.

Comparison with Similar Compounds

Compound NameStructureNotable Features
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamideStructureExhibits unique anticancer properties compared to its analogs.
5-Amino-1,3-thiazole derivativesStructureKnown for broad-spectrum antimicrobial activity; important in drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.